molecular formula C18H24N2 B14272468 4,5-Dipentylbenzene-1,2-dicarbonitrile CAS No. 153114-01-3

4,5-Dipentylbenzene-1,2-dicarbonitrile

Cat. No.: B14272468
CAS No.: 153114-01-3
M. Wt: 268.4 g/mol
InChI Key: ZKYQLGYLVADCDQ-UHFFFAOYSA-N
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Description

4,5-Dipentylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H22N2 It is a derivative of benzene, featuring two pentyl groups and two nitrile groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile typically involves the reaction of 4,5-diiodobenzene-1,2-dicarbonitrile with pentyl magnesium bromide in the presence of a palladium catalyst. . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-Dipentylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pentyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 4,5-Dipentylbenzene-1,2-dicarboxylic acid.

    Reduction: 4,5-Dipentylbenzene-1,2-diamine.

    Substitution: Various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

4,5-Dipentylbenzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dipentylbenzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Additionally, the pentyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .

Comparison with Similar Compounds

Similar Compounds

    4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile.

    4,5-Dichlorophthalonitrile: Another derivative of benzene with similar nitrile functionality.

    1,2-Dicyanobenzene: A simpler dinitrile compound with fewer substituents.

Uniqueness

This compound is unique due to the presence of both pentyl and nitrile groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in materials science and organic synthesis .

Properties

CAS No.

153114-01-3

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

4,5-dipentylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H24N2/c1-3-5-7-9-15-11-17(13-19)18(14-20)12-16(15)10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

ZKYQLGYLVADCDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1CCCCC)C#N)C#N

Origin of Product

United States

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